1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15030973
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide -](/images/structure/VC15030973.png)
Specification
Molecular Formula | C18H23N3O3 |
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Molecular Weight | 329.4 g/mol |
IUPAC Name | 1-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C18H23N3O3/c1-2-12-3-5-14(6-4-12)21-16(22)11-15(18(21)24)20-9-7-13(8-10-20)17(19)23/h3-6,13,15H,2,7-11H2,1H3,(H2,19,23) |
Standard InChI Key | HFQJXXDSOMMAKD-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide explicitly defines its structure:
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A pyrrolidine-2,5-dione (succinimide) ring at positions 2 and 5.
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A 4-ethylphenyl substituent at the nitrogen atom of the pyrrolidine ring.
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A piperidine-4-carboxamide group attached to the pyrrolidine ring at position 3 .
The molecular formula is C₁₈H₂₃N₃O₃, with a molar mass of 329.39 g/mol .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | C₁₈H₂₃N₃O₃ | |
Molar Mass | 329.39 g/mol | |
CAS Registry Number | 488734-90-3 | |
Hydrogen Bond Acceptors | 5 | – |
logP (Predicted) | ~2.5 (estimated via analogy) | – |
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis protocol for this compound is documented in the provided sources, analogous methodologies for related pyrrolidine-2,5-dione derivatives suggest feasible pathways. For example:
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Condensation Reactions: Substituted pyrrolidine-2,5-diones are often synthesized via cyclization of dicarboxylic acid derivatives with amines. A related compound, ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 331759-83-2), was prepared through nucleophilic substitution and subsequent cyclization .
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Reductive Amination: Sodium borohydride reduction of imine intermediates, as demonstrated in the synthesis of anti-inflammatory oxadiazole-pyridine hybrids, could be adapted for introducing the piperidine-carboxamide moiety .
Structural Analogues and Bioactivity
Compounds sharing structural motifs with 1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide have shown diverse pharmacological activities:
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Anti-inflammatory Agents: N-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide derivatives exhibited significant cyclooxygenase-2 (COX-2) inhibition .
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Anticancer Candidates: Succinimide-containing analogs have been explored for kinase inhibition, particularly targeting angiogenesis pathways .
Physicochemical Properties and Stability
Solid-State Characteristics
No crystallographic data or melting point information is available. Stability under standard storage conditions (room temperature, inert atmosphere) is presumed based on the robustness of succinimide derivatives, though hydrolytic susceptibility of the carboxamide group warrants further study.
Future Directions and Research Gaps
Priority Investigations
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Synthetic Optimization: Developing a scalable route with high enantiomeric purity (if applicable).
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Target Deconvolution: High-throughput screening against kinase panels and proteasomal targets.
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ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and hERG channel liability.
Collaborative Opportunities
Given the compound’s structural novelty, partnerships between academic synthetic chemistry groups and biotech firms could accelerate its transition into preclinical studies.
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